molecular formula C21H36O4 B11972747 Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate CAS No. 6337-77-5

Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate

Cat. No.: B11972747
CAS No.: 6337-77-5
M. Wt: 352.5 g/mol
InChI Key: SXRWFAHEXULFMQ-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate is a bicyclic ester compound characterized by two cyclohexane rings connected via a methanediyl (-CH2-) bridge, with each ring bearing a dipropanoate ester group. This structure imparts rigidity and hydrophobicity, making it suitable for applications in polymer synthesis and as a precursor for pharmaceuticals or agrochemicals.

Key structural features:

  • Methanediyldicyclohexane core: Provides steric bulk and conformational rigidity.
  • Ester groups: Enhance solubility in organic solvents and enable hydrolytic functionalization.

Properties

CAS No.

6337-77-5

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)cyclohexyl]methyl]cyclohexyl]propanoate

InChI

InChI=1S/C21H36O4/c1-24-20(22)13-11-16-3-7-18(8-4-16)15-19-9-5-17(6-10-19)12-14-21(23)25-2/h16-19H,3-15H2,1-2H3

InChI Key

SXRWFAHEXULFMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(CC1)CC2CCC(CC2)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate typically involves the esterification of 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share the dipropanoate ester motif but differ in their bridging groups and substituents, leading to distinct chemical and physical properties:

Table 1: Structural Comparison of Dipropanoate Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Bridging Group Key Features
Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate C21H30O4 346.46 Methanediyldicyclohexane-4,1-diyl Rigid bicyclic structure; hydrophobic cyclohexane rings.
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate C12H16N2O4 252.27 Pyrazine-2,5-diyl Heteroaromatic bridge; polarizable N atoms enhance reactivity in pharmaceuticals.
Dimethyl 3,3'-(benzylazanediyl)dipropanoate C16H20N2O4 304.34 Benzylazanediyl Nitrogen-containing bridge; potential for coordination chemistry.
PBAE Polymer A1 (bis(3-(propionyloxy)propyl)3,3′-(propane-1,3-diyl-bis(methylazanediyl))dipropanoate) C20H34N2O6 398.50 Propane-1,3-diyl-bis(methylazanediyl) Flexible aliphatic linker; used in drug delivery systems.
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate C19H18O4 310.35 Cyclopropane Strain-rich cyclopropane ring; high reactivity in ring-opening reactions.

Physicochemical Properties

  • Hydrophobicity: The cyclohexane rings in the target compound confer greater hydrophobicity compared to pyrazine or azanediyl-bridged analogs, influencing solubility in non-polar solvents .
  • Thermal Stability : Rigid bicyclic structures (e.g., methanediyldicyclohexane) likely exhibit higher thermal stability than flexible aliphatic linkers (e.g., PBAE polymers) .
  • Reactivity : Ester groups in all compounds are susceptible to hydrolysis, but the electron-withdrawing pyrazine bridge may accelerate hydrolysis compared to cyclohexane-based analogs .
Table 2: Application Comparison
Compound Key Applications Notes
This compound Polymer monomers, hydrophobic coatings Hypothesized based on structural analogs.
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate Pharmaceutical intermediates (e.g., antiviral agents) Pyrazine’s aromaticity aids in π-π stacking interactions.
PBAE Polymer A1 Nucleic acid delivery in gene therapy Degradable esters enable controlled release.
Dimethyl 3,3'-(benzylazanediyl)dipropanoate Chelating agents, coordination polymers Nitrogen bridge enables metal-ion binding.

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